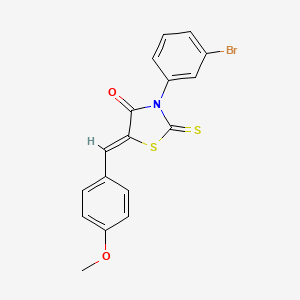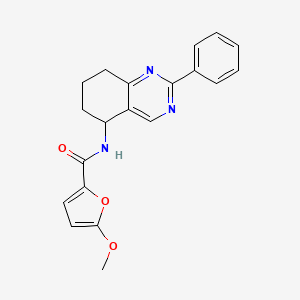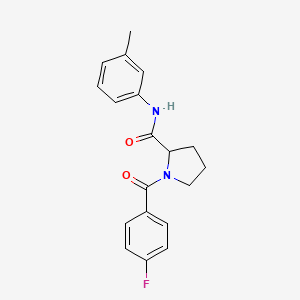![molecular formula C16H18FN3O4 B5972196 ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B5972196.png)
ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate, commonly known as FPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPA is a member of the pyrazole family of compounds and has a unique structure that allows it to interact with biological systems in a specific manner.
作用機序
The mechanism of action of FPA is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. FPA has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, FPA can alter the expression of genes involved in cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
FPA has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, FPA has been found to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of proteins involved in cancer cell survival. FPA has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.
実験室実験の利点と制限
One advantage of using FPA in lab experiments is its high potency against cancer cells, which allows for lower concentrations of the compound to be used in experiments. This can reduce the risk of toxicity and increase the specificity of the compound for cancer cells. However, one limitation of FPA is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several future directions for research on FPA. One area of interest is the development of FPA analogs with improved solubility and potency against cancer cells. Another area of research is the identification of specific molecular targets of FPA in cancer cells, which could lead to the development of more targeted therapies. Finally, the potential use of FPA in combination with other cancer therapies is an area of research that could lead to improved treatment outcomes for cancer patients.
Conclusion:
In conclusion, FPA is a chemical compound with significant potential for therapeutic applications in cancer research. Its unique structure and mechanism of action make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand the biochemical and physiological effects of FPA and to identify its specific molecular targets in cancer cells.
合成法
The synthesis of FPA involves a multi-step process that begins with the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-N-ethylideneaniline. This intermediate is then reacted with hydrazine hydrate to form 4-fluoro-N'-ethylidenehydrazinecarboxamide, which is further reacted with 4-fluorophenoxyacetyl chloride to form FPA. The final product is purified using column chromatography to obtain a high yield of pure FPA.
科学的研究の応用
FPA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that FPA has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. FPA has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. In addition, FPA has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
特性
IUPAC Name |
ethyl 2-[5-[[2-(4-fluorophenoxy)acetyl]amino]-3-methylpyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c1-3-23-16(22)9-20-14(8-11(2)19-20)18-15(21)10-24-13-6-4-12(17)5-7-13/h4-8H,3,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUYLWGNEPSHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (5-{[(4-fluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[2-(1-naphthylmethyl)-4-morpholinyl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5972120.png)
![7-(2-cyclohexylethyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972139.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5972149.png)

![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)

![2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)
![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)

![methyl N-{[1-(cyclohexylmethyl)-6-oxo-3-piperidinyl]carbonyl}glycinate](/img/structure/B5972190.png)
![2-cyclopropyl-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5972191.png)
![1-(4-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5972205.png)